molecular formula C17H10N2O B14251076 9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- CAS No. 213837-38-8

9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-

Cat. No.: B14251076
CAS No.: 213837-38-8
M. Wt: 258.27 g/mol
InChI Key: ZPFBYRRSJUZGJP-UHFFFAOYSA-N
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Description

9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound is a key intermediate in the synthesis of various heterocyclic structures, which are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- typically involves multi-step reactions. One efficient approach utilizes a three-step sequence:

    Metalation of 1,2,4-triazines:

    Cyclization: This step involves the formation of the indeno-pyrimidinone core structure.

    Functionalization: Introduction of the phenyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step organic synthesis protocols, often involving metal-catalyzed reactions and cyclization steps.

Chemical Reactions Analysis

Types of Reactions

9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is explored for its potential pharmacological activities, such as non-peptide NK1 antagonists.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of molecular force fields for molecular dynamics or Monte Carlo simulations of biomolecular systems

Mechanism of Action

The mechanism of action of 9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9H-Indeno[2,1-b]pyridin-9-one: Another heterocyclic compound with similar structural features.

    9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: A compound with a similar indeno core but different functional groups.

    2-Methylindeno[2,1-d]pyrimidin-9-one: A methyl-substituted analog of the compound .

Uniqueness

9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- is unique due to its specific structural features and potential pharmacological activities. Its phenyl group at the 2-position and the indeno-pyrimidinone core structure contribute to its distinct chemical and biological properties.

Properties

CAS No.

213837-38-8

Molecular Formula

C17H10N2O

Molecular Weight

258.27 g/mol

IUPAC Name

2-phenylindeno[2,1-d]pyrimidin-9-one

InChI

InChI=1S/C17H10N2O/c20-16-13-9-5-4-8-12(13)14-10-18-17(19-15(14)16)11-6-2-1-3-7-11/h1-10H

InChI Key

ZPFBYRRSJUZGJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C4=CC=CC=C4C(=O)C3=N2

Origin of Product

United States

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